molecular formula C24H29N3O3S B2663712 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941925-95-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2663712
CAS No.: 941925-95-7
M. Wt: 439.57
InChI Key: HNKGYDUDJNLFHE-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative under acidic conditions.

    Attachment of the Methoxybenzamide Group: The methoxybenzamide moiety can be introduced via an amide coupling reaction using 4-methoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Incorporation of the Cyclohexene Ring: The final step involves the alkylation of the intermediate with a cyclohexene derivative, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the process would need to be optimized for yield and purity. This might involve:

    Continuous Flow Synthesis: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic methoxy group can be a site for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution Reagents: Electrophiles like bromine or nitrating agents for aromatic substitution.

Major Products

    Epoxides: From oxidation of the cyclohexene ring.

    Alcohols: From reduction of carbonyl groups.

    Substituted Aromatics: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: As a ligand in catalytic reactions.

Biology

    Biological Probes: For studying enzyme interactions and pathways.

    Drug Development: Potential lead compound for pharmaceuticals due to its unique structure.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: can be compared with other benzo[d]thiazole derivatives, such as:

Uniqueness

  • Structural Complexity : The combination of cyclohexene, methoxybenzamide, and tetrahydrobenzo[d]thiazole moieties is unique.
  • Functional Diversity : The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h6,10-13,19H,2-5,7-9,14-15H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGYDUDJNLFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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